molecular formula C4H6O4S B1227813 (s)-2-Mercaptosuccinic acid CAS No. 74708-34-2

(s)-2-Mercaptosuccinic acid

Cat. No. B1227813
CAS RN: 74708-34-2
M. Wt: 150.16 g/mol
InChI Key: NJRXVEJTAYWCQJ-REOHCLBHSA-N
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Description

Synthesis Analysis

The synthesis of (S)-2-Mercaptosuccinic acid and its derivatives has been a subject of interest due to its utility in creating functional materials. A notable method includes the use of 2-mercaptosuccinic acid-functionalized gold nanoparticles for selective recognition of certain metal ions, showcasing its applicability in environmental monitoring and materials science (Zhang et al., 2011). Additionally, the compound has been involved in the oxidation reactions facilitated by metal ions, indicating its reactivity and potential in synthetic chemistry applications (Pickering & Mcauley, 1968).

Molecular Structure Analysis

The absolute configuration of mercaptosuccinic acid has been established through stereochemical studies, which are crucial for understanding its reactivity and interactions with other molecules. For example, its stereochemistry was determined by correlating it with glyceraldehyde, confirming its configuration and facilitating further stereochemical-dependent research (Murakami et al., 1972).

Chemical Reactions and Properties

Mercaptosuccinic acid undergoes various chemical reactions, including its role in the formation of monolayers on metal surfaces, which is essential for the development of biosensors and nanotechnological applications. Studies have shown that mercaptosuccinic acid can form self-assembled monolayers on silver and gold, demonstrating its potential in surface chemistry and sensor development (Królikowska & Bukowska, 2007).

Physical Properties Analysis

The physical properties of (S)-2-Mercaptosuccinic acid, such as solubility in various solvents, are important for its application in chemical synthesis and material science. Research into its solubility and interactions with different solvents aids in the optimization of its use in various chemical processes (Kai et al., 2014).

Chemical Properties Analysis

The chemical properties of (S)-2-Mercaptosuccinic acid, including its reactivity and stability, are pivotal for its application across various fields. For instance, its role in the preparation of gold nanoparticles highlights its reducing and capping abilities, which are crucial for nanoparticle synthesis and stabilization (Vasilev et al., 2008).

Scientific Research Applications

1. Colorimetric Recognition and Detection in Water

(S)-2-Mercaptosuccinic acid-functionalized gold nanoparticles have been developed as a colorimetric probe. This probe shows selectivity towards Ca(2+), Sr(2+), and Ba(2+) ions, which is particularly useful in detecting calcium ion levels in water (Zhang et al., 2011).

2. Versatility in Nanotechnology and Biomedical Applications

(S)-2-Mercaptosuccinic acid (MS) plays a significant role in nanotechnology, especially in the synthesis of quantum dots and self-assembled monolayers involving gold or silver. Its biological and chemical properties also lend it to medical and pharmaceutical applications, including bioimaging and as a nanocarrier. MS exhibits antimicrobial activity when combined with silver and gold nanoparticles (Brandt et al., 2015).

3. Glycopeptide Analysis in Cancer Research

A mercaptosuccinic acid functionalized hydrophilic magnetic metal-organic framework nanocomposite has been synthesized for glycopeptide analysis. This approach has been particularly effective in breast cancer research, facilitating the identification of numerous glycopeptides and glycoproteins (Hu et al., 2019).

4. Electrochemical Applications

(S)-2-Mercaptosuccinic acid has been utilized in the synthesis of aerogels for supercapacitor electrodes and as a catalyst in electrochemical reactions. These applications take advantage of its unique chemical properties, such as its ability to initiate sol-gel transitions (Gao et al., 2018).

5. Environmental Applications

(S)-2-Mercaptosuccinic acid-capped gold nanoparticles have shown potential in environmental applications, such as the detection of Fe(III) ions in water samples. This method allows for low-level detection, which is significant for monitoring and ensuring water quality (Komova et al., 2021).

6. Polymerization and Material Science

(S)-2-Mercaptosuccinic acid has been used in the polymerization of acrylamide, leading to water-soluble polymers with unique properties. This demonstrates its potential in creating new materials with specific functionalities (Özeroğlu & Sezgin, 2007).

7. Adsorption and Removal of Contaminants

Studies have shown that (S)-2-Mercaptosuccinic acid-modified materials can be effective in adsorbing and removing contaminants like gardenia yellow from aquatic systems. This is crucial for environmental cleanup and pollution control (Bao et al., 2016).

properties

IUPAC Name

(2S)-2-sulfanylbutanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O4S/c5-3(6)1-2(9)4(7)8/h2,9H,1H2,(H,5,6)(H,7,8)/t2-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJRXVEJTAYWCQJ-REOHCLBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)S)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C(=O)O)S)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(s)-2-Mercaptosuccinic acid

Synthesis routes and methods

Procedure details

Another synthesis for forming thiomalic acid is by the reaction of thioacetic acid and maleic acid as cited in Flett and Garner's, "Maleic Anhydride Derivatives", (J. Wiley, New York 1952) page 225. The example given here uses thioacetic acid plus maleic acid to give mercaptosuccinic acid acetate having the formula ##STR1## and the yield is 83% of that required by theory for the latter but no yield is given for the subsequent alkaline hydrolysis of this acetate to disodium thiomalate and sodium acetate and the eventual acidification to give thiomalic acid. This procedure is impractical in that the thioacetic acid preparation is expensive and is not commercially available on a large scale at an economical price, and thus is a drawback to this process. Moreover, once thiomalic acid is obtained by alkaline hydrolysis of the acetate and acidification, it must still be isolated from the water solution containing inorganic salts, just as in the sulfide process of the British patent already discussed.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of developing an enantioselective synthesis for 2-Mercaptosuccinic acid?

A1: Many biologically active molecules are chiral, meaning they exist in two non-superimposable mirror image forms (enantiomers). Often, only one enantiomer exhibits the desired biological activity, while the other may be inactive or even have adverse effects. [, ] Developing an enantioselective synthesis, as described in the research papers, allows for the specific production of either the (R)- or (S)-enantiomer of 2-Mercaptosuccinic acid. This is crucial for studying the individual properties and potential applications of each enantiomer, which could differ significantly.

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